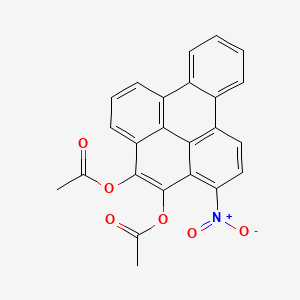
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benzo(e)pyrene, which is known for its carcinogenic properties. This compound contains a nitro group, diol, and diacetate ester functionalities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) typically involves multiple steps, starting from benzo(e)pyrene. The process includes nitration, dihydroxylation, and esterification reactions. The nitration of benzo(e)pyrene can be achieved using concentrated nitric acid under controlled temperature conditions. The dihydroxylation step involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the esterification of the resulting diol with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Amino derivatives of benzo(e)pyrene.
Substitution: Various substituted benzo(e)pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a target for anticancer drug development.
Industry: Used in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound is converted into reactive intermediates that can form adducts with DNA, leading to mutations and potentially carcinogenesis. The nitro group can also undergo reduction to form reactive amines, which further contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Dibenzopyrenes: Structurally related compounds with multiple fused aromatic rings.
Indenopyrenes: Compounds with an indene moiety fused to a pyrene structure.
Uniqueness
Benzo(e)pyrene-4,5-diol, 3-nitro-, diacetate (ester) is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of the nitro group and diacetate ester makes it a valuable compound for studying the effects of these functionalities on the behavior of PAHs.
Eigenschaften
CAS-Nummer |
134998-78-0 |
|---|---|
Molekularformel |
C24H15NO6 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
(5-acetyloxy-6-nitrobenzo[e]pyren-4-yl) acetate |
InChI |
InChI=1S/C24H15NO6/c1-12(26)30-23-18-9-5-8-16-14-6-3-4-7-15(14)17-10-11-19(25(28)29)22(21(17)20(16)18)24(23)31-13(2)27/h3-11H,1-2H3 |
InChI-Schlüssel |
SLWANLQVLHQJPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C2=C(C=CC3=C2C4=C(C=CC=C41)C5=CC=CC=C35)[N+](=O)[O-])OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
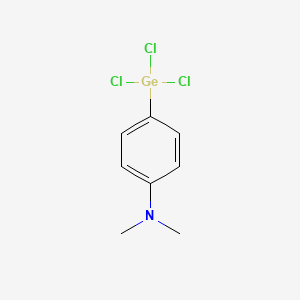
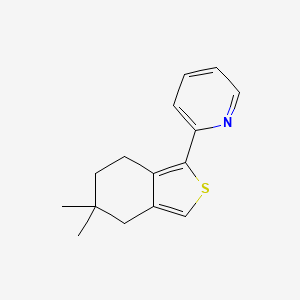

methanone](/img/structure/B14271570.png)
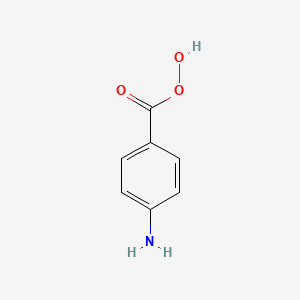
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)

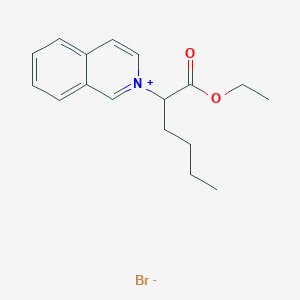
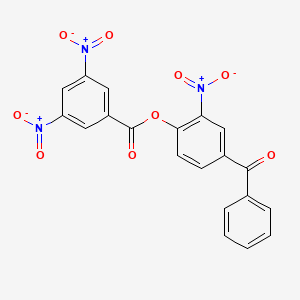
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
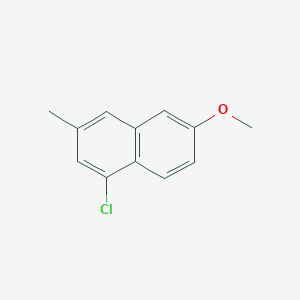
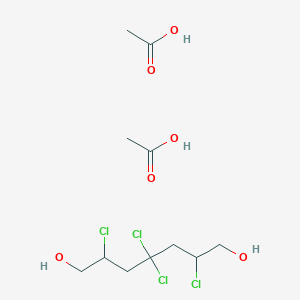
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
